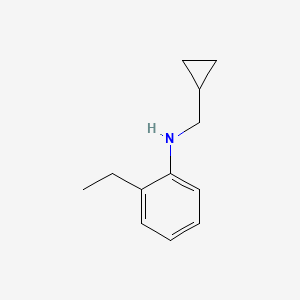

N-(cyclopropylmethyl)-2-ethylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-2-ethylaniline |

InChI |

InChI=1S/C12H17N/c1-2-11-5-3-4-6-12(11)13-9-10-7-8-10/h3-6,10,13H,2,7-9H2,1H3 |

InChI Key |

LUVGGFMNNPCBKP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NCC2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclopropylmethyl 2 Ethylaniline

Development of Novel Synthetic Pathways

The construction of the N-(cyclopropylmethyl)-2-ethylaniline scaffold relies on the development of innovative synthetic routes that offer advantages in terms of yield, purity, and reaction conditions. Key areas of exploration include diverse coupling reactions, optimization of reaction parameters, and control over stereochemistry.

Exploration of Diverse Coupling Reactions

Several coupling strategies can be envisaged for the synthesis of this compound. One prominent method is reductive amination . This approach involves the reaction of 2-ethylaniline (B167055) with cyclopropanecarboxaldehyde (B31225). The initial reaction forms an imine intermediate, which is then reduced in situ to the desired secondary amine. A patented method describes the synthesis of N-cyclopropylmethyl aniline (B41778) compounds by reacting an aniline derivative with cyclopropyl (B3062369) formaldehyde (B43269) in the presence of metal zinc and an acid. This method is highlighted for its mild reaction conditions, short reaction time, and high yield, making it suitable for industrial-scale production.

Another powerful method is the alkylation of 2-ethylaniline with a suitable cyclopropylmethyl electrophile, such as (bromomethyl)cyclopropane. This nucleophilic substitution reaction is a direct approach to forming the desired C-N bond.

Furthermore, transition metal-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, represent a versatile and widely used method for the formation of C-N bonds. Although direct examples for this compound are not prevalent in the literature, the general principles of this reaction are applicable. The Buchwald-Hartwig amination typically involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. In a hypothetical application to synthesize the target molecule, one might consider the coupling of 2-ethylaniline with a cyclopropylmethyl-containing coupling partner, though this is less common than the alkylation or reductive amination routes.

Optimization of Reaction Conditions and Parameters

The efficiency of synthetic routes to this compound is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time.

For reductive amination , the choice of reducing agent is critical. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The selection of the reducing agent can influence the reaction rate and selectivity. The pH of the reaction medium is also an important factor, as the formation of the imine intermediate is typically favored under mildly acidic conditions.

In alkylation reactions , the choice of base and solvent is crucial. A variety of inorganic and organic bases can be employed to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity. The solvent can influence the solubility of the reactants and the rate of the reaction.

For transition metal-catalyzed reactions , the ligand plays a pivotal role in the efficiency of the catalytic cycle. Different phosphine-based or N-heterocyclic carbene (NHC) ligands can significantly impact the yield and selectivity of the coupling reaction. Optimization of the catalyst loading, base, and temperature is essential to achieve high conversions and minimize side reactions.

A study on the N-alkylation of anilines with alcohols catalyzed by nitrile-substituted NHC-Ir(III) and NHC-Ru(II) complexes highlights the importance of the metal center and ligand design. The Ir(III) complexes were found to be more effective than the Ru(II) complexes. The optimization of reaction conditions for the N-alkylation of aniline with benzyl (B1604629) alcohol revealed that the choice of catalyst, base, and temperature significantly affects the yield.

| Entry | Catalyst (mol%) | Base (1.5 mmol) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2b (1.0) | tBuOK | 120 | 20 | 85 |

| 2 | 3b (1.0) | tBuOK | 120 | 20 | 58 |

| 3 | 2b (0.5) | tBuOK | 120 | 24 | 82 |

| 4 | 2b (1.0) | Cs₂CO₃ | 120 | 20 | 45 |

| 5 | 2b (1.0) | K₂CO₃ | 120 | 20 | 32 |

| 6 | 2b (1.0) | tBuOK | 100 | 20 | 65 |

| Reaction conditions: Aniline (1.0 mmol), benzyl alcohol (1.5 mmol) in a sealed tube. |

Investigation of Stereochemical Control in Synthesis

The synthesis of this compound does not inherently involve the creation of a chiral center, as neither the nitrogen atom nor any of the carbon atoms in the final product are stereogenic. However, if chiral starting materials were used, for instance, a chiral derivative of 2-ethylaniline or a stereochemically defined cyclopropylmethyl group, the investigation of stereochemical control would become relevant. In such cases, the synthetic methodology would need to be adapted to ensure the retention or controlled inversion of the stereocenter. Asymmetric catalysis, using chiral catalysts or ligands, could be employed to achieve stereoselective synthesis. While there is extensive research on stereoselective synthesis in organic chemistry, specific studies focusing on the stereochemical control in the synthesis of this compound are not prominently documented, likely due to the achiral nature of the target molecule.

Catalytic Approaches in this compound Synthesis

Catalysis plays a central role in the modern synthesis of N-substituted anilines, offering efficient and environmentally benign alternatives to stoichiometric methods. Both transition metal catalysis and organocatalysis have been explored for the N-alkylation of anilines.

Application of Transition Metal Catalysis

Transition metals such as palladium, iridium, ruthenium, and cobalt have been extensively used to catalyze the N-alkylation of anilines. A common and atom-economical strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this approach, an alcohol, such as cyclopropylmethanol (B32771), is used as the alkylating agent. The transition metal catalyst transiently oxidizes the alcohol to the corresponding aldehyde (cyclopropanecarboxaldehyde). This aldehyde then undergoes condensation with the aniline (2-ethylaniline) to form an imine, which is subsequently reduced by the hydrogen atoms "borrowed" from the initial alcohol oxidation step, regenerating the catalyst and forming the final N-alkylated aniline.

Iridium complexes, in particular, have shown high efficacy in catalyzing the N-alkylation of amines with alcohols. Studies have demonstrated that cyclometalated iridium complexes can catalyze this reaction in aqueous media, offering a green and efficient process. chemicalbook.com The catalytic activity is influenced by the nature of the ligands attached to the iridium center.

Cobalt-based catalysts supported on metal-organic frameworks (MOFs) have also been reported for the N-alkylation of aniline derivatives with benzyl alcohol, showcasing the potential of earth-abundant metals in these transformations.

The general scope of iridium-catalyzed N-alkylation of various anilines with different alcohols has been demonstrated to be broad, achieving high yields for a range of substrates.

| Entry | Amine | Alcohol | Catalyst | Yield (%) |

| 1 | Aniline | Benzyl alcohol | [CpIrCl₂]₂/ligand | 95 |

| 2 | 4-Methoxyaniline | Benzyl alcohol | [CpIrCl₂]₂/ligand | 92 |

| 3 | 2-Methylaniline | Benzyl alcohol | [CpIrCl₂]₂/ligand | 88 |

| 4 | Aniline | 1-Phenylethanol | [CpIrCl₂]₂/ligand | 91 |

| General reaction conditions: Amine (1.0 mmol), alcohol (1.2 mmol), base, catalyst in a suitable solvent. |

Organocatalytic Strategies

In addition to metal-based catalysts, organocatalytic approaches for the N-alkylation of anilines have emerged as a valuable alternative. These methods avoid the use of potentially toxic and expensive heavy metals. One such strategy involves the use of pyridine (B92270) and its derivatives as biomimetic hydrogen shuttles in a transition-metal-free direct N-alkylation of anilines with alcohols. This methodology also operates via a borrowing hydrogen mechanism, where the organocatalyst facilitates the transfer of hydrogen from the alcohol to the imine intermediate.

While specific examples detailing the organocatalytic synthesis of this compound are scarce, the general principles of these reactions suggest their potential applicability. The optimization of the organocatalyst, base, and reaction conditions would be crucial for achieving high efficiency in this specific transformation.

Biocatalytic Transformations

The application of enzymes to chemical synthesis offers a powerful strategy for producing amines under mild and environmentally benign conditions. While specific literature on the biocatalytic synthesis of this compound is not extensively detailed, the synthesis of secondary amines is well-established using several classes of enzymes, particularly reductive aminases (RedAms) and imine reductases (IREDs). nih.govnih.gov

These enzymes catalyze the reductive amination of a carbonyl compound with a primary amine. For the synthesis of this compound, this would involve the reaction of 2-ethylaniline with cyclopropanecarboxaldehyde. The process is a one-pot, single-step condensation and reduction, showcasing high atom economy. nih.gov RedAms, a subclass of IREDs, are particularly promising as they can directly utilize a diverse range of ketones and amines to form C-N bonds. nih.gov

The key advantages of a potential biocatalytic route include:

High Selectivity: Enzymes can offer excellent chemo-, regio-, and stereoselectivity, which is particularly relevant if chiral centers are present or introduced.

Mild Reaction Conditions: Biotransformations typically occur in aqueous media at or near ambient temperature and neutral pH, reducing energy consumption and the need for harsh reagents.

Sustainability: The catalysts are renewable and biodegradable, and the processes can often be performed in water, minimizing the use of volatile organic solvents.

Mechanistic Investigations of this compound Formation

The formation of this compound can be achieved through several synthetic routes, with the most common being direct N-alkylation via nucleophilic substitution or reductive amination. The mechanisms of these transformations involve distinct intermediates and kinetic profiles.

Elucidation of Reaction Intermediates

The intermediates formed during the synthesis of this compound are dictated by the chosen reaction pathway.

Reductive Amination Pathway: This process involves the reaction of 2-ethylaniline with cyclopropanecarboxaldehyde. The mechanism proceeds through two main steps, each with a key intermediate. scienceinfo.com

Imine Formation: The nucleophilic nitrogen of 2-ethylaniline attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. This is followed by dehydration to form a Schiff base, also known as an imine . chemistrysteps.comorganicchemistrytutor.com

Reduction: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion . This intermediate is then reduced by a hydride reagent (e.g., sodium cyanoborohydride) to yield the final secondary amine product, this compound. scienceinfo.comchemistrysteps.com

The sequence of these steps is crucial for the reaction's success. The imine or iminium ion is the central intermediate that is ultimately converted to the target amine.

N-Alkylation Pathway: In this route, 2-ethylaniline acts as a nucleophile and reacts with an electrophilic cyclopropylmethyl group, typically from a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide). This reaction is a classic nucleophilic aliphatic substitution. For a primary halide, the reaction generally proceeds via an SN2 mechanism. This pathway does not involve a discrete, isolable intermediate but rather a transition state in which the C-Br bond is partially broken and the N-C bond is partially formed. A significant challenge in this method is preventing over-alkylation, where the secondary amine product reacts further to form a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. psu.edu

Kinetic Studies of Key Reaction Steps

Imine Formation: This step is typically acid-catalyzed. The rate is pH-dependent; sufficient acid is needed to protonate the carbonyl oxygen and facilitate dehydration, but excessive acid will protonate the amine nucleophile, rendering it unreactive.

For N-Alkylation: The kinetics of the SN2 reaction between 2-ethylaniline and a cyclopropylmethyl halide are influenced by several factors:

Concentration: The reaction is second order, being first order in both the amine and the alkyl halide.

Nucleophilicity: The rate is directly proportional to the nucleophilicity of the amine. Electron-donating groups on the aniline ring would increase the rate, while electron-withdrawing groups would decrease it.

Leaving Group: A better leaving group on the alkylating agent (e.g., iodide > bromide > chloride) will result in a faster reaction.

Steric Hindrance: The ethyl group at the ortho position of 2-ethylaniline introduces some steric hindrance around the nitrogen atom, which may slow the rate of reaction compared to aniline itself.

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy usage, and avoid hazardous materials.

Solvent-Free Syntheses

Performing reactions without a solvent is a core principle of green chemistry, as it eliminates solvent waste and simplifies product purification. Solvent-free, or neat, conditions have been successfully applied to both N-alkylation and reductive amination reactions. researchgate.netnih.govnih.gov

In the context of this compound synthesis, a solvent-free approach could involve mixing liquid 2-ethylaniline directly with cyclopropanecarboxaldehyde and a solid-supported reducing agent, or with cyclopropylmethyl bromide in the presence of a solid base. researchgate.net Often, gentle heating or mechanical grinding is sufficient to promote the reaction between the neat reactants. chegg.com Such methods lead to higher reactant concentrations, which can accelerate reaction rates and often improve yields, presenting a greener alternative to traditional solvent-based syntheses. nih.gov

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A higher atom economy signifies a greener process with less waste generation. The atom economy for producing this compound varies significantly depending on the synthetic route.

Route 1: N-Alkylation with Cyclopropylmethyl Bromide This method involves the reaction of 2-ethylaniline with cyclopropylmethyl bromide, typically requiring a base (e.g., sodium bicarbonate, NaHCO₃) to neutralize the HBr byproduct.

Reaction: C₈H₁₁N + C₄H₇Br + NaHCO₃ → C₁₂H₁₇N + NaBr + H₂O + CO₂

Calculation: The atom economy is calculated as: (Mass of Product / Total Mass of Reactants) * 100% = [175.28 / (121.18 + 134.99 + 84.01)] * 100% = (175.28 / 340.18) * 100% = 51.5%

This pathway generates a significant amount of salt and other byproducts, resulting in a moderate atom economy.

Route 2: Direct Reductive Amination with H₂ This approach involves the reaction of 2-ethylaniline with cyclopropanecarboxaldehyde, using molecular hydrogen (H₂) as the ideal reducing agent, which produces only water as a byproduct.

Reaction: C₈H₁₁N + C₄H₆O + H₂ → C₁₂H₁₇N + H₂O

Calculation: (Mass of Product / Total Mass of Reactants) * 100% = [175.28 / (121.18 + 70.09 + 2.02)] * 100% = (175.28 / 193.29) * 100% = 90.7%

The direct reductive amination pathway demonstrates a significantly higher atom economy, establishing it as a much greener synthetic route in principle.

The following interactive table summarizes the atom economy comparison between the two synthetic routes.

| Synthetic Route | Reactants | Products | Byproducts | Atom Economy |

| N-Alkylation | 2-Ethylaniline, Cyclopropylmethyl Bromide, Sodium Bicarbonate | This compound | Sodium Bromide, Water, Carbon Dioxide | 51.5% |

| Reductive Amination | 2-Ethylaniline, Cyclopropanecarboxaldehyde, Hydrogen | This compound | Water | 90.7% |

Renewable Feedstock Utilization

The pursuit of sustainable chemical manufacturing has spurred research into the use of renewable feedstocks for the synthesis of valuable chemical entities. In the context of this compound, a theoretical approach leveraging bio-based platform molecules presents a promising, albeit currently developing, avenue. This strategy hinges on the conversion of biomass-derived precursors into key intermediates, which can then be integrated into established synthetic routes.

A potential pathway for the renewable synthesis of this compound involves a two-stage process:

Generation of Cyclopropanecarboxaldehyde from Biomass: The initial and more challenging step is the production of cyclopropanecarboxaldehyde from a renewable source. While direct, high-yield catalytic conversions from biomass are still an area of active research, the biosynthesis of cyclopropane (B1198618) rings is a known process in nature. researchgate.net Advances in biocatalysis and metabolic engineering are paving the way for the enzymatic synthesis of complex molecules, including those with strained ring systems like cyclopropanes. nih.govnih.govnsf.gov Future developments could enable the production of cyclopropanecarboxaldehyde or a closely related precursor from abundant biomass, such as lignocellulose.

Reductive Amination with 2-Ethylaniline: The second stage employs the well-established reaction of reductive amination. In this step, the bio-derived cyclopropanecarboxaldehyde would react with 2-ethylaniline to form the target molecule. Reductive amination is a cornerstone of amine synthesis and can be achieved using various catalytic systems. organic-chemistry.orgresearchgate.netbohrium.com

Biomass → Renewable Precursors → Cyclopropanecarboxaldehyde → Reductive Amination with 2-Ethylaniline → this compound

While the first stage of this proposed pathway is largely conceptual at present, the second stage, reductive amination, is a chemically robust and well-documented transformation. Research on the reductive amination of various aldehydes with anilines provides a strong foundation for the feasibility of this step. A variety of catalysts, including those based on nickel, palladium, and iridium, have been shown to be effective for this type of reaction. organic-chemistry.orgnih.gov

The following table summarizes representative conditions for the reductive amination of aldehydes with anilines, which could be adapted for the synthesis of this compound from a renewable cyclopropanecarboxaldehyde source.

Table 1: Representative Catalytic Systems for Reductive Amination

| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| Au/Al₂O₃ | H₂ | Toluene | 120 | Good to Excellent |

| [RuCl₂(p-cymene)]₂/Ph₂SiH₂ | Phenylsilane | Not Specified | Not Specified | Good |

| Nickel Nanoparticles | Isopropanol | Isopropanol | 76 | Not Specified |

| Pd/C | Triethylsilane | Water (in nanomicelles) | Mild | High |

| Stannous Chloride | Polymethylhydrosiloxane | Methanol | Not Specified | Good |

This table presents a selection of catalytic systems reported for the reductive amination of aldehydes with anilines and serves as a guide for potential reaction conditions for the synthesis of this compound. organic-chemistry.orgrsc.org

The development of a fully renewable synthesis of this compound is contingent on future breakthroughs in the conversion of biomass to cyclopropanecarboxaldehyde. However, the principles of green chemistry and the ongoing advancements in biocatalysis and catalytic chemistry provide a clear roadmap toward achieving this goal.

Advanced Spectroscopic Characterization and Structural Elucidation of N Cyclopropylmethyl 2 Ethylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for determining the precise atomic arrangement of N-(cyclopropylmethyl)-2-ethylaniline. Through a combination of one-dimensional (¹H and ¹³C) and multi-dimensional techniques, a complete picture of the molecule's framework can be assembled.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

Multi-dimensional NMR experiments are indispensable for mapping the covalent bonding network and deducing through-bond and through-space atomic relationships.

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling relationships, typically over two to three bonds. emerypharma.com For this compound, COSY is expected to show correlations within the isolated spin systems:

Between the methyl (triplet) and methylene (B1212753) (quartet) protons of the ethyl group.

Between the methine proton of the cyclopropyl (B3062369) ring and its adjacent methylene protons.

Between the N-H proton and the protons of the N-CH₂ group.

Among the four adjacent protons on the ortho-disubstituted benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: HSQC correlates protons with their directly attached carbon atoms (¹JCH). sdsu.edu This technique allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the aromatic protons would correlate to their respective aromatic carbons, and the aliphatic protons of the ethyl and cyclopropylmethyl groups would be linked to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.com This is particularly vital for connecting the distinct structural fragments of the molecule. Key expected HMBC correlations include:

From the N-CH₂ protons to the cyclopropyl methine and methylene carbons.

From the N-CH₂ protons to the C2 and C1 carbons of the aniline (B41778) ring.

From the ethyl CH₂ protons to the C1, C2, and C3 carbons of the aniline ring.

From the aromatic proton at C6 to the ethyl group's CH₂ carbon (C7) and the N-CH₂ carbon (C9).

The combined data from these experiments allows for the complete and confident assignment of all proton and carbon signals, confirming the molecular constitution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 1 | Aromatic C-N | - | ~145.0 | - |

| 2 | Aromatic C-CH₂CH₃ | - | ~132.0 | - |

| 3-6 | Aromatic C-H | ~6.6 - 7.2 | ~110.0 - 130.0 | H-7 → C-1, C-2, C-3; H-9 → C-1, C-2, C-6 |

| 7 | -CH₂- (Ethyl) | ~2.6 (q) | ~24.0 | H-8 → C-2, C-7 |

| 8 | -CH₃ (Ethyl) | ~1.2 (t) | ~14.0 | H-7 → C-8 |

| NH | Amine | ~3.5 (broad s) | - | H (NH) → C-1, C-9 |

| 9 | N-CH₂- | ~2.9 (d) | ~55.0 | H-10 → C-9, C-11 |

| 10 | -CH- (Cyclopropyl) | ~1.0 (m) | ~11.0 | H-9 → C-10 |

| 11, 12 | -CH₂- (Cyclopropyl) | ~0.2 - 0.5 (m) | ~4.0 | H-9 → C-11, C-12 |

Solid-State NMR Applications for Supramolecular Organization

While solution-state NMR elucidates the structure of individual molecules, solid-state NMR (ssNMR) can provide insights into the supramolecular arrangement in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can yield high-resolution spectra of the compound in its crystalline or amorphous solid form. These spectra can reveal information about:

Conformational Polymorphism: Different crystalline forms (polymorphs) of the same compound may exhibit distinct ssNMR spectra due to variations in molecular conformation and intermolecular packing.

Intermolecular Interactions: Proximity-based ssNMR experiments can help identify non-covalent interactions, such as π-π stacking between the aniline rings or hydrogen bonding involving the N-H group, which dictate the crystal packing.

Molecular Dynamics: Solid-state NMR can also probe dynamic processes in the solid state, such as the rotation of the ethyl or cyclopropylmethyl groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₇N), the calculated exact mass of the neutral molecule is 175.1361 Da. In typical electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed, with a calculated m/z of 176.1439. The high resolution of the measurement allows for the confident confirmation of the elemental formula. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion (e.g., the [M+H]⁺ ion) to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. nih.govnih.gov The fragmentation of this compound is expected to proceed through several key pathways initiated by cleavage of bonds adjacent to the charge-bearing nitrogen atom or the aromatic ring.

Plausible Fragmentation Pathways:

Benzylic-type Cleavage: The most favorable cleavage is often at the bond beta to the aromatic ring and alpha to the nitrogen atom. Loss of a cyclopropyl radical (•C₃H₅) from the N-cyclopropylmethyl group would lead to a highly stable iminium ion.

Alpha-Cleavage: Cleavage of the C-N bond can result in the loss of the entire cyclopropylmethyl group.

Retro-Diels-Alder (RDA)-type reactions or other ring cleavages of the cyclopropyl group can occur.

Loss of the Ethyl Group: Cleavage of the ethyl group from the aniline ring can also occur, though it may be less favorable than fragmentation of the N-alkyl substituent.

Table 2: Predicted Key Fragments in the MS/MS Spectrum of [C₁₂H₁₇N+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 176.14 | 134.10 | C₃H₆ (Propene) | [2-ethylanilinium]⁺ |

| 176.14 | 120.08 | C₄H₈ (Butene) | [Anilinium ion with ethylidene substituent]⁺ |

| 176.14 | 91.05 | C₆H₁₃N | [Tropylium ion, C₇H₇]⁺ |

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Functional Group Identification and Band Assignment

The FT-IR and Raman spectra of this compound are expected to display a series of characteristic absorption bands that confirm the presence of its key structural components. The spectra would be complementary, with some vibrations being more prominent in IR and others in Raman.

N-H Vibration: A moderate to weak band around 3400-3450 cm⁻¹ in the FT-IR spectrum is characteristic of the N-H stretching vibration of a secondary amine. researchgate.net

C-H Stretching Vibrations:

Aromatic C-H stretches are expected to appear as a group of bands just above 3000 cm⁻¹.

Aliphatic C-H stretches from the ethyl and cyclopropylmethyl groups will produce strong bands in the 2850-3000 cm⁻¹ region. Specific stretches for the cyclopropyl CH₂ groups may appear at higher frequencies (~3100-3000 cm⁻¹) than typical methylene groups.

C=C Aromatic Ring Stretching: Several bands in the 1450-1610 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

C-N Stretching: The stretching vibration of the aromatic C-N bond and the aliphatic C-N bond typically appears in the 1250-1350 cm⁻¹ region.

Aromatic Substitution Pattern: The pattern of weak overtone and combination bands in the 1660-2000 cm⁻¹ region and the strong out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can help confirm the 1,2- (or ortho-) disubstitution pattern on the benzene ring. A strong band around 740-760 cm⁻¹ is typically indicative of ortho-disubstitution.

Table 3: Predicted FT-IR and Raman Band Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3400 - 3450 | Weak-Medium |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | -CH₃, -CH₂-, Cyclopropyl | 2850 - 3000 | Strong |

| C=C Ring Stretch | Benzene Ring | 1450 - 1610 | Medium-Strong |

| C-N Stretch | Aryl-N, Alkyl-N | 1250 - 1350 | Medium |

| C-H Out-of-Plane Bend | ortho-disubstituted Ring | 740 - 760 | Strong |

Analysis of Intermolecular Interactions and Hydrogen Bonding

The molecular structure of this compound, featuring a secondary amine group (N-H), an aromatic ring, and alkyl substituents, suggests the potential for various intermolecular interactions that govern its physical and chemical properties in condensed phases.

The most significant of these is hydrogen bonding. The nitrogen-hydrogen (N-H) group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor. Furthermore, the π-electron system of the ethylaniline aromatic ring can also serve as a weak hydrogen bond acceptor, leading to N-H•••π interactions. In the solid state or in nonpolar solvents, intermolecular N-H•••N hydrogen bonds could lead to the formation of dimers or larger aggregates.

Detailed analysis of these interactions would typically involve:

Fourier-Transform Infrared (FT-IR) Spectroscopy: In studies of related aniline derivatives, shifts in the N-H stretching frequency (typically around 3300-3500 cm⁻¹) can indicate the presence and strength of hydrogen bonding. researchgate.net A shift to a lower frequency (red-shift) upon concentration or in the solid state would suggest the formation of intermolecular hydrogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the N-H proton is highly sensitive to its electronic environment and participation in hydrogen bonding. Changes in the chemical shift with concentration or temperature provide evidence of these interactions. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space proximity between the N-H proton and other parts of the molecule or neighboring molecules, confirming specific interaction geometries.

Quantum Chemical Calculations: Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating intermolecular forces. frontiersin.org These calculations can predict the geometries and energies of dimers or clusters of this compound, identifying the most stable hydrogen-bonded configurations and quantifying the strength of these interactions. frontiersin.org

A definitive experimental study on this compound is required to confirm and characterize these potential interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

Electronic spectroscopy provides insight into the electronic structure of a molecule by probing the transitions between different electronic energy levels. For this compound, the primary chromophore is the 2-ethylaniline (B167055) moiety.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic ring. The presence of the amino group (-NH) and the ethyl group (-CH₂CH₃) as substituents on the benzene ring will influence the precise energy (and thus, wavelength) of these transitions. Similar to other aniline derivatives, one would expect to observe characteristic absorption bands in the ultraviolet region. rroij.com

Fluorescence Spectroscopy: Many aromatic amines are fluorescent, emitting light after being excited to a higher electronic state. If this compound is fluorescent, an emission spectrum would be observed at a longer wavelength (a lower energy) than its absorption spectrum. The fluorescence properties, including the quantum yield and lifetime, would be sensitive to the solvent environment, particularly its polarity and hydrogen-bonding capability, which can affect the energy levels of the excited state. nih.gov

Specific experimental data for this compound is not available in the reviewed literature. However, a hypothetical table of expected spectroscopic data is presented below for illustrative purposes.

| Technique | Parameter | Hypothetical Value | Information Provided |

|---|---|---|---|

| UV-Vis Spectroscopy | λmax (in Ethanol) | ~240 nm, ~290 nm | Wavelengths of maximum light absorption, corresponding to π → π* electronic transitions. |

| UV-Vis Spectroscopy | Molar Absorptivity (ε) | Value in L mol-1 cm-1 | A measure of how strongly the compound absorbs light at λmax. |

| Fluorescence Spectroscopy | λemission (in Ethanol) | ~350 nm | Wavelength of maximum fluorescence emission. |

| Fluorescence Spectroscopy | Quantum Yield (Φ) | Value between 0 and 1 | Efficiency of the fluorescence process (photons emitted / photons absorbed). |

X-ray Crystallography for Single-Crystal and Powder Diffraction Studies

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

Single-Crystal X-ray Diffraction: If a suitable single crystal of the compound could be grown, this technique would provide a definitive map of electron density, from which the following can be determined:

Molecular Structure: Precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state.

Crystal Packing: The arrangement of molecules within the crystal lattice, revealing how they pack together.

Intermolecular Interactions: The exact distances and angles of any hydrogen bonds (e.g., N-H•••N) or other close contacts, providing unambiguous evidence of the interactions discussed in section 3.3.2. mdpi.com

Powder X-ray Diffraction (PXRD): This technique is used on a microcrystalline powder and produces a characteristic diffraction pattern. While it does not provide the atomic-level detail of a single-crystal study, PXRD is crucial for:

Phase Identification: The resulting diffractogram serves as a "fingerprint" for the crystalline solid, useful for confirming its identity and purity.

Polymorphism Studies: It can distinguish between different crystalline forms (polymorphs) of the same compound, which may have different physical properties.

Should a crystallographic study be performed, the data would be presented in a standardized format, as illustrated in the hypothetical table below.

| Parameter | Hypothetical Data | Significance |

|---|---|---|

| Chemical Formula | C12H17N | Elemental composition of the molecule. |

| Crystal System | Monoclinic | The basic geometric shape of the unit cell. |

| Space Group | P21/c | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The lengths and angles that define the repeating unit of the crystal. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules in one unit cell. |

| N-H•••N Bond Distance | ~3.1 Å | A key metric for quantifying the length of the primary intermolecular hydrogen bond. |

Chemical Reactivity and Derivatization Studies of N Cyclopropylmethyl 2 Ethylaniline

Reactivity of the Secondary Amine Functionality

The secondary amine group in N-(cyclopropylmethyl)-2-ethylaniline is a versatile functional group, acting as a nucleophile and a base. Its reactivity is influenced by the electronic effects of the attached cyclopropylmethyl and 2-ethylphenyl groups.

The nitrogen atom of this compound can readily participate in nucleophilic substitution reactions with alkylating and acylating agents.

Alkylation: N-alkylation introduces a third substituent onto the nitrogen atom, yielding a tertiary amine. This reaction typically proceeds via an SN2 mechanism where the amine's lone pair attacks an alkyl halide or another suitable electrophile. The reaction transforms the secondary amine into a tertiary amine, which can be a key step in the synthesis of more complex molecules. For instance, reaction with an alkyl halide (R-X) would yield a quaternary ammonium (B1175870) salt, which is then deprotonated to the tertiary amine. Catalytic methods using alcohols as alkylating agents in the presence of transition metal catalysts (e.g., iridium, cobalt, ruthenium) also provide an efficient route for N-alkylation of anilines. organic-chemistry.orgresearchgate.net

Acylation: N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide. This reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism. bohrium.com The resulting N-acyl derivatives are important intermediates in organic synthesis. The electronic properties of the aniline (B41778) are significantly altered upon acylation; the electron-donating character of the amino group is diminished due to the electron-withdrawing nature of the acyl group.

| Reaction Type | Reagent | Product Type | Mechanism |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Tertiary Amine | SN2 |

| Acylation | Acyl Chloride (RCOCl) | Amide | Nucleophilic Addition-Elimination |

| Acylation | Acid Anhydride ((RCO)2O) | Amide | Nucleophilic Addition-Elimination |

Amides: As discussed above, amides are readily formed by the reaction of this compound with acylating agents. This transformation is fundamental in organic chemistry, often used to protect the amino group or to introduce new functionalities.

Ureas: Substituted ureas are commonly synthesized through the reaction of an amine with an isocyanate (R-N=C=O). The nitrogen atom of this compound would act as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a stable urea (B33335) derivative. This reaction is generally efficient and high-yielding. Patent literature describes the synthesis of related N-(cyclopropylmethyl) ureas by reacting a cyclopropylmethylamine with a suitable isocyanate, highlighting the feasibility of this transformation. google.com The synthesis of unsymmetrical ureas can also be achieved using phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI), which first reacts with one amine and then with a second, different amine. mdpi.com

Thioureas: Analogous to urea formation, thioureas are prepared by reacting the amine with an isothiocyanate (R-N=C=S). nih.gov The secondary amine attacks the central carbon atom of the isothiocyanate, leading to the formation of an N,N'-disubstituted thiourea. beilstein-journals.orgsemanticscholar.org Thiourea derivatives are of significant interest due to their diverse biological activities and applications as intermediates in the synthesis of heterocyclic compounds. nih.gov

| Derivative | Key Reagent | General Reaction |

|---|---|---|

| Amide | Acyl Chloride (R-COCl) | R'R''NH + R-COCl → R'R''N-COR + HCl |

| Urea | Isocyanate (R-NCO) | R'R''NH + R-NCO → R'R''N-CO-NHR |

| Thiourea | Isothiocyanate (R-NCS) | R'R''NH + R-NCS → R'R''N-CS-NHR |

Primary amines react with aldehydes and ketones to form Schiff bases (imines). However, secondary amines like this compound cannot form stable, neutral imines because there is no proton to eliminate from the nitrogen atom in the final step. Instead, the reaction of a secondary amine with a carbonyl compound typically leads to the formation of an iminium ion or, if an α-proton is available on the carbonyl compound, an enamine.

The initial step is the nucleophilic attack of the secondary amine on the carbonyl carbon to form a carbinolamine intermediate. This intermediate cannot dehydrate to a stable imine. Instead, it can either exist in equilibrium or, under acidic conditions, lose water to form a resonance-stabilized iminium cation. If the original aldehyde or ketone has a proton on the α-carbon, a base can remove this proton from the iminium ion to yield an enamine.

Aromatic Ring Functionalization

The substituents on the benzene (B151609) ring of this compound dictate the position of further electrophilic attack. Both the N-cyclopropylmethylamino group and the ethyl group influence the regioselectivity of these reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The existing substituents on the ring determine the rate and position of the incoming electrophile.

The N-cyclopropylmethylamino group is a powerful activating group and an ortho, para-director. This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the attack. researchgate.net The ethyl group is a weakly activating group, also directing incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.

In this compound, the directing effects of the two groups must be considered:

N-cyclopropylmethylamino group (at C1): Directs to positions C2, C4, and C6.

Ethyl group (at C2): Directs to positions C1, C3, and C6.

The directing effects are analyzed as follows:

Position 2: Blocked by the ethyl group.

Position 6 (ortho to the amine, meta to the ethyl group): Electronically favored by the powerful amino group. However, this position is sterically hindered by the adjacent ethyl group and the N-cyclopropylmethyl group.

Position 4 (para to the amine, meta to the ethyl group): Strongly activated by the amino group through resonance and is sterically accessible.

Position 3 (meta to the amine, ortho to the ethyl group): Not electronically favored by the dominant amino group.

Position 5 (meta to the amine, para to the ethyl group): Not electronically favored by the dominant amino group.

Considering that the N-alkylamino group is a much stronger activating and directing group than the alkyl group, its influence will be dominant. Therefore, electrophilic substitution is expected to occur predominantly at the C4 position (para to the amine), which is electronically activated and sterically accessible. Substitution at the C6 position (ortho to the amine) would be a minor product due to significant steric hindrance. wikipedia.org

| Position | Relation to -NH(CH2cPr) | Relation to -Et | Predicted Outcome | Reasoning |

|---|---|---|---|---|

| 3 | meta | ortho | Minor/No Product | Electronically disfavored by the dominant amino group. |

| 4 | para | meta | Major Product | Strongly activated by the amino group; sterically accessible. |

| 5 | meta | para | Minor/No Product | Electronically disfavored by the dominant amino group. |

| 6 | ortho | - | Minor Product | Electronically activated but sterically hindered. |

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. harvard.edu

The secondary amine functionality in this compound is generally considered a moderate to weak DMG. harvard.edu For efficient DoM, the secondary amine is often converted into a more potent DMG, such as an N-pivalamide (-NHCOtBu) or an N-carbamate (-NHCOOR). This derivatization enhances the acidity of the ortho protons and improves the coordinating ability with the organolithium reagent.

In the case of a derivatized this compound, the directing group at C1 would direct lithiation to the adjacent ortho positions, C2 and C6. Since the C2 position is already substituted with an ethyl group, metalation would be exclusively directed to the C6 position .

The general strategy would involve:

Protection/Derivatization: Acylation of the secondary amine to form a potent DMG (e.g., an amide).

Metalation: Treatment with a strong base like n-butyllithium or sec-butyllithium, often in the presence of a coordinating agent like TMEDA (tetramethylethylenediamine), to selectively deprotonate the C6 position. bohrium.com

Electrophilic Quench: Reaction of the resulting aryllithium intermediate with an electrophile (e.g., CO₂, I₂, R-CHO, Me₃SiCl) to introduce a new substituent at the C6 position.

This strategy allows for the precise introduction of a wide variety of functional groups at a position that would be difficult to functionalize using classical EAS methods.

Transformations Involving the Cyclopropyl (B3062369) Group

Ring-Opening Reactions and Rearrangements

The C-C bonds of the cyclopropane (B1198618) ring in this compound are susceptible to cleavage under various conditions, leading to linear or rearranged products. This reactivity is primarily driven by the release of ring strain.

One of the most studied pathways for the ring-opening of N-cyclopropylanilines is through the formation of an amine radical cation. acs.org This process can be initiated chemically, electrochemically, or photochemically. acs.org Upon a single-electron transfer (SET) from the nitrogen atom, the resulting radical cation undergoes rapid and irreversible cleavage of the cyclopropane ring. acs.orgresearchgate.net This ring-opening is a spontaneous process that acts to "short-circuit" any potential back electron transfer, making it a reliable mechanistic probe for SET processes. acs.org The cleavage results in the formation of a stable iminium ion with a C-centered radical, also known as a distonic radical cation. acs.org This intermediate can then react further, for example, with molecular oxygen. acs.org

The rate of this ring-opening is influenced by substituents on the aniline ring. Studies on various N-cyclopropylaniline (CPA) analogs have shown that the lifetimes of the radical cations vary, indicating different rates of ring-opening. For instance, the radical cation lifetimes for CPA and its analogs have been measured to be in the range of 140-580 nanoseconds. researchgate.net

Acid-catalyzed ring-opening is another significant transformation pathway. In the presence of strong acids, the nitrogen atom is protonated, which can facilitate the cleavage of the cyclopropyl ring. This type of reaction has been well-documented for related aminocyclopropane systems. acs.org Similarly, reactions of N-cyclopropyl-N-alkylanilines with nitrous acid result in the specific cleavage of the cyclopropyl group from the nitrogen atom, producing an N-alkyl-N-nitrosoaniline. This selectivity supports a mechanism involving the formation of an amine radical cation, which then undergoes rapid ring-opening. acs.org

The following table summarizes representative conditions known to induce ring-opening in analogous N-cyclopropylaniline systems.

| Reaction Type | Initiator/Reagent | Key Intermediate | Typical Products |

| Single-Electron Transfer (SET) | Photoredox Catalysis, Chemical Oxidants | Amine Radical Cation | Ring-opened iminium species, amides |

| Acid-Catalyzed Reaction | Strong Acids (e.g., HCl, CF₃SO₃H) | Protonated Amine | Linearized amine derivatives |

| Nitrosation | Nitrous Acid (HNO₂) | Amine Radical Cation | N-Nitrosoanilines, aldehyde fragments |

Cycloaddition Reactions and Their Scope

The unique electronic properties of the cyclopropyl group, which exhibits characteristics of a C=C double bond, allow it to participate in cycloaddition reactions. researchgate.net For N-aryl cyclopropylamines, photochemical activation has been shown to enable formal [3+2] cycloadditions with various olefins. chemrxiv.org

This transformation can be achieved without the use of external photocatalysts or additives, proceeding through a direct single-electron transfer upon photoirradiation. chemrxiv.org In a typical reaction, an N-aryl cyclopropylamine (B47189) and an α,β-unsaturated carbonyl compound are irradiated, leading to the formation of N-arylaminocycloalkyl compounds in good to excellent yields. chemrxiv.org The reaction proceeds via the formation of a nitrogen-centered radical, which initiates the β-scission of the three-membered ring, followed by addition to the olefin. chemrxiv.org

The scope of this reaction is broad, encompassing various substituted olefins. For example, the reaction of N-phenylcyclopropylamine with different acrylates and other activated olefins has been explored. The geometry of the olefin is not always preserved in the final product, which supports a stepwise mechanism involving a radical intermediate rather than a concerted cycloaddition. chemrxiv.org

The table below details the scope of the photoactivated formal [3+2] cycloaddition of N-phenylcyclopropylamine with various electron-deficient olefins, which serves as a model for the expected reactivity of this compound. chemrxiv.org

| Olefin Substrate | Product Yield | Diastereomeric Ratio (dr) |

| Methyl Acrylate | Good | N/A |

| Ethyl Acrylate | Good | N/A |

| Methyl Methacrylate | Quantitative | Modest |

| Trisubstituted Olefin | 57% | 9:1 |

| Cyclohexenone | 31% | Major endo isomer |

| N-Phenylmaleimide | 75% | Major endo isomer |

Data adapted from studies on N-phenylcyclopropylamine as a representative N-aryl cyclopropylamine. chemrxiv.org

Synthesis of Advanced Intermediates and Precursors

This compound and related N-cyclopropylmethylaniline compounds serve as crucial intermediates in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Patent literature highlights their role as precursors in multi-step synthetic sequences.

For example, methods have been developed for the preparation of N-cyclopropylmethylaniline compounds via a "one-pot" catalytic hydrogenation process. patsnap.com In this approach, a substituted nitro- or aminobenzene derivative is reacted with cyclopropyl formaldehyde (B43269) in the presence of an acid and a catalyst (e.g., platinum on carbon). patsnap.com This reaction combines nitro group reduction and reductive amination into a single, efficient step, which is suitable for industrial-scale production. patsnap.com

A specific patent describes the synthesis of 3-[(cyclopropylmethyl)amino]-2-fluorobenzoic acid ethyl ester from 3-nitro-2-fluoro-ethyl benzoate (B1203000) and cyclopropylcarbaldehyde. The reaction is carried out under hydrogen pressure at elevated temperature, achieving a yield of 93.2%. patsnap.com This demonstrates the utility of the cyclopropylmethylamine moiety in building blocks for complex target molecules. Another patented method involves the reaction of an aniline compound with cyclopropyl formaldehyde in the presence of metal zinc and an acid to generate the N-cyclopropylmethyl aniline derivative. google.com These synthetic routes underscore the importance of this compound as a versatile precursor for advanced intermediates.

Investigation of Reaction Kinetics and Thermodynamics for Derivatization Processes

The study of reaction kinetics and thermodynamics provides critical insights into the feasibility, rate, and mechanism of the derivatization processes involving this compound. While specific thermodynamic data such as enthalpy (ΔH) and entropy (ΔS) for the derivatization of this exact molecule are not widely published, kinetic data for the key ring-opening reaction of analogous N-cyclopropylanilines (CPAs) are available and highly informative.

The kinetics of the irreversible cyclopropyl ring-opening following single-electron transfer (SET) have been investigated using techniques like laser flash photolysis (LFP). acs.orgresearchgate.net These studies allow for the direct measurement of bimolecular reaction rate constants for the oxidation of CPAs by photosensitizers and the subsequent lifetimes of the generated CPA radical cations (CPA•+). acs.orgresearchgate.net

The bimolecular rate constants for the reaction of CPAs with photosensitizers are typically very high, in the range of ~9 x 10⁸ to 4 x 10⁹ M⁻¹s⁻¹, approaching the diffusion-controlled limit. researchgate.net This indicates a very fast initial SET event. The subsequent ring-opening of the CPA•+ is also extremely rapid, with radical cation lifetimes measured between 140 and 580 nanoseconds. researchgate.net This rapid, irreversible ring-opening is a key kinetic feature that drives many of the reactions discussed in section 5.3.1. acs.org

The following table presents kinetic data for the SET-induced ring-opening of representative N-cyclopropylaniline analogs.

| N-Cyclopropylaniline Analog | Oxidation Bimolecular Rate Constant (k, M⁻¹s⁻¹) | Radical Cation Lifetime (τ, ns) |

| N-Cyclopropylaniline (CPA) | ~9 x 10⁸ - 4 x 10⁹ | 140 - 580 |

| 3-Chloro-N-cyclopropylaniline | Faster ring-opening than CPA | Shorter lifetime than CPA |

| 2-Methoxy-N-cyclopropylaniline | Slower ring-opening than CPA | Longer lifetime than CPA |

Data derived from studies on SET-probes in photosensitized solutions. acs.orgresearchgate.net

Applications of N Cyclopropylmethyl 2 Ethylaniline in Chemical Sciences

As a Ligand in Coordination Chemistry and Catalysis

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The properties and reactivity of the resulting coordination complex are highly dependent on the nature of the ligand.

Design and Synthesis of N-(cyclopropylmethyl)-2-ethylaniline-derived Ligands

There is no available literature describing the specific design or synthesis of ligands derived from this compound. The general synthesis of such a ligand would likely involve the reaction of this compound with a suitable precursor to introduce coordinating atoms, such as phosphorus, sulfur, or additional nitrogen atoms, which can then bind to a metal center.

Role in Homogeneous and Heterogeneous Catalysis (e.g., Cross-Coupling, Asymmetric Synthesis)

No studies have been found that investigate the role of this compound or its derivatives in either homogeneous or heterogeneous catalysis. Consequently, there are no reported examples of its use in cross-coupling reactions, asymmetric synthesis, or other catalytic transformations.

Metal-Ligand Binding Affinity and Coordination Geometry Studies

Without the synthesis of any this compound-derived ligands and their subsequent complexation to metal centers, there are no studies on their metal-ligand binding affinity or coordination geometry.

As a Building Block in Complex Organic Synthesis

Organic synthesis utilizes smaller, well-defined molecules as "building blocks" to construct more complex molecular architectures.

Incorporation into Macrocyclic Structures

A search of the chemical literature did not reveal any instances of this compound being incorporated into macrocyclic structures. The synthesis of macrocycles often involves the strategic connection of bifunctional building blocks, and there is no indication that this compound has been utilized in such a capacity.

Use in Multicomponent Reactions

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a new product that contains substantial portions of all the reactants. There are no published examples of this compound being used as a reactant in any multicomponent reactions.

Based on a comprehensive search of publicly available scientific databases and literature, there is no documented research on the applications of this compound in the fields of coordination chemistry, catalysis, or as a building block in complex organic synthesis. Therefore, no data tables or detailed research findings can be provided for the specified topics. The potential of this compound in these areas of chemical science remains unexplored in the current body of scientific literature.

Role in Materials Science

As a Monomer or Cross-linking Agent in Polymer Synthesis

There is no available research demonstrating the use of this compound as a monomer for the synthesis of homopolymers or as a comonomer in copolymerization reactions. In principle, aniline (B41778) derivatives can undergo oxidative polymerization to form polyanilines, a class of conducting polymers. nih.govresearchgate.netrroij.com The presence of the N-cyclopropylmethyl and C-ethyl substituents would be expected to influence the polymerization process and the properties of the resulting polymer.

The bulky substituents on the aniline ring could sterically hinder the polymerization process, potentially leading to lower molecular weights compared to less substituted anilines. Furthermore, these substituents would likely impact the solubility, processability, and electronic properties of the resulting polymer. For instance, the alkyl groups would be expected to increase the solubility of the polymer in organic solvents.

As a potential cross-linking agent, this compound would require at least one other reactive functional group on the molecule that could participate in polymerization or react with existing polymer chains. nih.gov In its current structure, it acts as a monofunctional monomer in the context of typical aniline polymerization.

Table 1: Hypothetical Polymerization Characteristics of this compound (Note: This table is illustrative and not based on experimental data)

| Property | Hypothetical Influence of this compound | Rationale |

|---|---|---|

| Polymerizability | Potentially lower than aniline | Steric hindrance from ethyl and cyclopropylmethyl groups. |

| Solubility of Polymer | Likely enhanced in organic solvents | Presence of nonpolar alkyl and cycloalkyl groups. |

| Conductivity of Polymer | Expected to be lower than polyaniline | Substituents may disrupt π-conjugation along the polymer backbone. |

| Cross-linking Potential | None in its current form | Lacks a second polymerizable or reactive group. |

Application in Supramolecular Chemistry for Self-Assembly Processes

No studies have been published on the use of this compound in supramolecular chemistry or self-assembly processes. The ability of a molecule to participate in self-assembly is dictated by the presence of functional groups that can engage in non-covalent interactions such as hydrogen bonding, π-π stacking, or van der Waals forces. mdpi.com

Environmental Transformation and Degradation Pathways of N Cyclopropylmethyl 2 Ethylaniline

Photolytic Degradation Mechanisms

Photolytic degradation, involving the breakdown of compounds by light, is a significant environmental attenuation process for many organic molecules. For N-(cyclopropylmethyl)-2-ethylaniline, both direct and indirect photolysis are plausible degradation routes.

Direct photolysis occurs when a molecule absorbs light and undergoes a transformation. While specific data for this compound is unavailable, aniline (B41778) and its derivatives are known to be susceptible to single-electron oxidation by excited triplet-state photosensitizers, which are common in sunlit natural waters. researchgate.net This suggests that indirect photolysis, mediated by naturally occurring photosensitizers like dissolved organic matter, could be a primary degradation pathway.

Studies on N-cyclopropylanilines (CPA) have shown that they are prone to spontaneous and irreversible cyclopropyl (B3062369) ring-opening following an initial single-electron oxidation. researchgate.net This reaction is a key indicator of oxidative processes and can be used to probe the oxidative properties of triplet-state chromophoric dissolved organic matter (³CDOM*). researchgate.net Furthermore, the photodegradation of aniline in aqueous environments can be significantly accelerated by the presence of microalgae, which generate reactive oxygen species (ROS) such as hydroxyl radicals and singlet oxygen upon exposure to light. nih.govresearchgate.net

The rate of photolytic degradation is influenced by various environmental factors. For instance, the presence of substances like nitrate, nitrite, and bicarbonate ions, as well as humic acids, can affect the photodegradation rates of aniline derivatives.

Given the reactivity of the N-cyclopropyl group, one of the expected primary phototransformation events for this compound would be the opening of the cyclopropyl ring. researchgate.net This would lead to the formation of a more linear alkyl side chain attached to the nitrogen atom.

Further oxidation of the molecule could lead to a variety of products. Based on studies of other N-alkylated anilines, potential phototransformation products could arise from:

N-dealkylation : The cleavage of the N-cyclopropylmethyl or N-ethyl group is a common degradation pathway for N-substituted anilines. nih.gov Photochemical methods using electron acceptors can lead to N-demethylated products from tertiary N-methyl amines. nih.gov

Hydroxylation of the aromatic ring : The addition of hydroxyl groups to the benzene (B151609) ring is a common step in the degradation of aromatic compounds.

Oxidation of the amino group : This can lead to the formation of nitroso or nitro derivatives.

Polymerization : Aniline and its derivatives can polymerize under oxidative conditions, leading to the formation of larger, more complex molecules.

The following table illustrates potential phototransformation products based on the degradation pathways of analogous compounds.

| Parent Compound | Potential Transformation Pathway | Potential Phototransformation Product(s) |

| This compound | Cyclopropyl ring-opening | N-(butenyl)-2-ethylaniline isomers |

| This compound | N-dealkylation (loss of cyclopropylmethyl group) | 2-ethylaniline (B167055) |

| This compound | N-dealkylation (loss of ethyl group) | N-(cyclopropylmethyl)aniline |

| This compound | Aromatic hydroxylation | Hydroxylated this compound isomers |

This table is illustrative and based on known degradation pathways of similar compounds, not on experimental data for this compound.

Biotransformation Pathways

Biotransformation, or the degradation of substances by living organisms, is a key process in the removal of organic pollutants from the environment. The structure of this compound suggests that it would be susceptible to microbial degradation.

Aerobic Degradation:

Under aerobic conditions, bacteria have been shown to degrade aniline and its derivatives effectively. mdpi.com The initial step in the aerobic biodegradation of aniline often involves the action of aniline dioxygenase, which hydroxylates the aromatic ring to form catechol. nih.govmicrobiologyjournal.org The catechol intermediate then undergoes ring cleavage, either through an ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic pathways. microbiologyjournal.org

Several bacterial genera, including Pseudomonas, Acinetobacter, Zoogloea, Comamonas, and Hydrogenophaga, have been identified as capable of degrading aniline. mdpi.com The yeast Candida tropicalis has also been shown to degrade aniline. nih.gov For this compound, a plausible aerobic degradation pathway would involve initial enzymatic attack on the aniline core, followed by ring cleavage. The N-alkyl groups may also be removed during this process.

Anaerobic Degradation:

Aniline can also be degraded under anaerobic conditions. For example, the sulfate-reducing bacterium Desulfobacterium anilini can completely mineralize aniline to CO₂ and NH₃. nih.gov The anaerobic degradation pathway of aniline is thought to proceed via an initial carboxylation to 4-aminobenzoate, which is then further metabolized. d-nb.info It is conceivable that this compound could also be degraded by anaerobic microorganisms, although the specific pathways and microbial communities involved would require experimental investigation.

The biotransformation of this compound is mediated by specific enzymes. Key enzymes likely involved in its degradation include:

Aniline Dioxygenase : This enzyme catalyzes the initial hydroxylation of the aniline ring, a critical step in aerobic degradation. nih.gov

Catechol Dioxygenases : These enzymes are responsible for the cleavage of the catechol ring, directing the degradation products into either the ortho- or meta-cleavage pathway. microbiologyjournal.org

N-dealkylating enzymes (e.g., Cytochrome P450 monooxygenases) : These enzymes are known to be involved in the metabolism of a wide range of xenobiotics and can catalyze the removal of alkyl groups from nitrogen atoms. N-dealkylation is a common metabolic pathway for amines. nih.gov

The following table summarizes the key enzymes and their potential roles in the biotransformation of this compound, based on literature for related compounds.

| Enzyme Class | Potential Role in Degradation | Example from Literature (Related Compounds) |

| Dioxygenases | Hydroxylation of the aromatic ring | Aniline dioxygenase in the degradation of aniline nih.gov |

| Dehydrogenases | Further oxidation of hydroxylated intermediates | |

| Ring-cleavage enzymes | Opening of the aromatic ring | Catechol 2,3-dioxygenase in aniline degradation nih.gov |

| N-dealkylases | Removal of the cyclopropylmethyl or ethyl group |

This table is illustrative and based on known enzymatic pathways for similar compounds, not on experimental data for this compound.

Chemical Degradation in Aquatic and Terrestrial Environments

In addition to photolytic and biological processes, this compound may undergo chemical degradation in the environment.

In terrestrial environments, manganese dioxide (MnO₂), a common component of soils and sediments, can act as a chemical oxidant for substituted anilines. The rates of this oxidation are strongly dependent on pH, with faster degradation observed at lower pH values. datapdf.com The reaction involves the transfer of electrons from the aniline to the MnO₂ surface, leading to the formation of anilino radicals which can then undergo further reactions. datapdf.com

In aquatic environments, hydrolysis of the N-C bond in N-alkylated anilines is generally slow under typical environmental pH conditions. However, the presence of strong oxidizing agents could lead to chemical degradation. High-frequency ultrasound has been shown to induce the catalyst-free N-dealkylation of aniline derivatives in water through the formation of cavitation bubbles. rsc.org This suggests that physical-chemical processes in certain environments could contribute to its transformation.

Future Directions and Outlook in N Cyclopropylmethyl 2 Ethylaniline Research

Emerging Methodologies for Synthesis and Functionalization

The synthesis of N-alkyl-substituted anilines has traditionally faced challenges, most notably the competing over-alkylation that leads to mixtures of secondary and tertiary amines. psu.edu Future research on N-(cyclopropylmethyl)-2-ethylaniline will likely focus on methodologies that offer high selectivity, atom economy, and environmentally benign conditions.

Catalytic Systems: A significant trend is the move away from stoichiometric alkylating agents towards catalytic processes. The "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) strategy is a prime example, offering an atom-efficient pathway for the N-alkylation of amines with alcohols. nih.gov In this method, a catalyst temporarily dehydrogenates an alcohol to form an aldehyde in situ, which then condenses with the amine. The resulting imine is subsequently reduced by the captured hydrogen, regenerating the catalyst and producing water as the sole byproduct. nih.govrsc.org Research is increasingly focused on developing more efficient catalysts for this process that can operate under milder conditions. nih.gov While many successful catalysts are based on precious metals like Ruthenium (Ru) and Iridium (Ir), a major opportunity lies in the development of catalysts from more abundant and cost-effective transition metals such as Cobalt (Co), Iron (Fe), and Manganese (Mn). nih.govrsc.org

Metal-Organic Frameworks (MOFs) are also emerging as precursors for novel catalysts. For instance, MOF-derived CoNx nanoparticles on N-doped carbon (CoNx@NC) have been shown to be effective for the selective N-alkylation of anilines with various alcohols. rsc.org The uniform distribution of metal nodes within the MOF precursor provides a well-defined coordination environment, leading to highly active and selective catalytic sites. rsc.org

Alternative Reaction Media: The use of ionic liquids (ILs) as solvents for N-alkylation reactions represents another promising frontier. psu.edu ILs can minimize over-alkylation and, due to their unique physical and chemical properties, may enhance reaction rates and selectivity under mild conditions. psu.edu Exploring the application of these emerging catalytic systems and media for the specific synthesis of this compound from 2-ethylaniline (B167055) and cyclopropylmethanol (B32771) could lead to more sustainable and efficient production methods.

| Methodology | Catalyst/Medium | Key Advantages | Potential Application for this compound |

| Borrowing Hydrogen (BH) | Ru, Ir, Co, Fe, Mn-based complexes nih.govrsc.org | High atom economy; water as the only byproduct; avoids alkyl halides. nih.govrsc.org | Direct synthesis from 2-ethylaniline and cyclopropylmethanol. |

| MOF-Derived Catalysis | CoNx@NC rsc.org | Utilizes earth-abundant metals; high selectivity and catalyst stability. rsc.org | Selective mono-alkylation, minimizing the formation of tertiary amines. |

| Ionic Liquids (ILs) | Various room-temperature ILs psu.edu | Can suppress over-alkylation; potential for catalyst recycling; mild reaction conditions. psu.edu | Improved selectivity in the reaction between 2-ethylaniline and a cyclopropylmethyl halide. |

Potential for Advanced Applications in Niche Chemical Fields

N-alkylated anilines are established as crucial intermediates in the manufacturing of dyes, polymers, pharmaceuticals, and agrochemicals. psu.edugoogle.com The specific structure of this compound, featuring a sterically hindered aniline (B41778) core and a strained cyclopropyl (B3062369) ring, suggests potential in more specialized, high-value applications.

Medicinal Chemistry: The cyclopropyl group is a valuable motif in drug design, often introduced to modulate a molecule's metabolic stability, potency, and conformational rigidity. Its unique electronic properties can influence binding interactions with biological targets. Research could explore derivatives of this compound as scaffolds for developing novel therapeutic agents, for example, in oncology or neuroscience, where fine-tuning molecular properties is critical.

Materials Science: Aniline derivatives are precursors to conductive polymers and other advanced materials. The specific substitution pattern of this compound could be exploited to create polymers with tailored electronic or physical properties. The ethyl and cyclopropylmethyl groups could influence polymer solubility, processability, and morphology, opening doors to applications in organic electronics or specialized coatings.

Agrochemicals: The development of new pesticides and herbicides often involves the synthesis of complex amines. The lipophilicity and metabolic profile conferred by the alkyl substituents on the aniline ring could lead to the discovery of new agrochemicals with improved efficacy or environmental profiles.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

| AI/ML Application Area | Specific Task for this compound Research | Potential Impact |

| Synthesis Optimization | Predict reaction yields and selectivity under various catalytic conditions. noahchemicals.comresearchgate.net | Reduced number of experiments; faster process development; identification of novel, efficient synthesis routes. |

| Property Prediction | Forecast biological activity, toxicity, or material properties of new derivatives. elchemy.commit.edu | Prioritization of high-potential molecules for synthesis; accelerated discovery of new applications in medicine or materials science. |

| Mechanism Elucidation | Analyze experimental and computational data to understand reaction pathways. sciencedaily.com | Deeper understanding of catalytic cycles; rational design of improved catalysts for N-alkylation. |

| Data Management | Unify and structure historical and ongoing experimental data. revvitysignals.comxtalks.com | Overcome data silos; enable robust model training; facilitate collaborative research. |

Challenges and Opportunities in this compound Research

The future study of this compound is not without its hurdles, but each challenge presents a corresponding opportunity for innovation.

Challenges:

Synthesis Selectivity: The primary challenge in the synthesis of N-alkylated anilines, including this compound, remains controlling selectivity to prevent the formation of undesired tertiary amine and quaternary ammonium (B1175870) salt byproducts. psu.edu

Catalyst Cost and Stability: Many highly effective catalysts for N-alkylation rely on expensive and scarce precious metals like ruthenium and iridium. nih.govrsc.org Furthermore, catalyst deactivation and the difficulty of recovery can hinder industrial applicability.

Harsh Reaction Conditions: A number of existing N-alkylation protocols require high temperatures (>100 °C), which can lead to side reactions and increase energy consumption. nih.gov

Data Scarcity: As a specialty chemical, the volume of publicly available research data specifically on this compound is limited. This scarcity can be a barrier to developing accurate, predictive ML models. mdpi.comnih.gov

Opportunities:

Novel Catalyst Design: There is a significant opportunity to design and develop low-cost, highly selective, and robust heterogeneous catalysts based on earth-abundant metals. rsc.org Such catalysts would make the synthesis more economical and sustainable.

Green Chemistry Approaches: The wider adoption of green methodologies like the borrowing hydrogen strategy, which uses non-toxic alcohols and produces only water as waste, represents a major opportunity to improve the environmental footprint of the synthesis. nih.govrsc.org

Process Intensification: Developing protocols that operate under milder conditions (e.g., lower temperatures and pressures) would not only save energy but also potentially improve product purity by minimizing thermal degradation and side reactions. nih.gov

Data-Driven Discovery: The challenge of limited data can be an opportunity to pioneer data generation and sharing strategies. Combining high-throughput experimentation with AI can rapidly build the necessary datasets to train predictive models, creating a virtuous cycle of discovery for this and related molecules. sciencedaily.com

Q & A

Q. Q. How does This compound compare to N-(neopentyl)-2-ethylaniline in terms of steric and electronic effects?

- Methodological Answer : Steric parameters (e.g., Tolman cone angles) and Hammett constants (σ) quantify substituent effects. Cyclopropylmethyl’s smaller cone angle (~94°) vs. neopentyl (~130°) reduces steric hindrance, while its electron-withdrawing nature (σ ~0.4) alters electrophilic substitution rates. Comparative catalytic studies (e.g., Buchwald-Hartwig amination) highlight these differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.